molecular formula C11H12O2 B12881522 1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one CAS No. 106345-11-3

1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one

Cat. No.: B12881522
CAS No.: 106345-11-3
M. Wt: 176.21 g/mol
InChI Key: DSJMERKWHFBYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one is a furan-derived ketone featuring a butynyl substituent at the 5-position of the furan ring and a methyl group at the 2-position. Its structural analogs, however, offer insights into its probable behavior and utility.

Properties

CAS No.

106345-11-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(5-but-1-ynyl-2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C11H12O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h7H,4H2,1-3H3

InChI Key

DSJMERKWHFBYEF-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=CC(=C(O1)C)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and but-1-yne.

    Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the furan ring, followed by the addition of but-1-yne under an inert atmosphere (e.g., nitrogen or argon) to form the desired product.

    Catalysts: Palladium or copper catalysts may be used to facilitate the coupling reaction between the furan ring and but-1-yne.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups such as halogens (e.g., bromine or chlorine) or nitro groups (NO₂).

    Addition: The alkyne group can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) to form dihaloalkanes or haloalkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, furan derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: The compound’s potential medicinal properties make it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets and its efficacy in treating various diseases.

    Industry: In the materials science industry, furan derivatives are used in the production of polymers, resins, and other advanced materials. This compound may contribute to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone involves its interactions with molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications. Additionally, the furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of Furan-Based Ethan-1-one Derivatives

Compound Name Substituents (Furan Ring) Molecular Formula Key Features Reference
1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one 2-methyl, 5-butynyl C₁₁H₁₂O₂ Conjugated alkyne; potential for click chemistry or polymerization Hypothetical
1-(5-(1,2-Dihydroxyethyl)-2-methylfuran-3-yl)ethan-1-one (DMAF) 2-methyl, 5-(1,2-dihydroxyethyl) C₉H₁₂O₄ Hydrophilic diol group; biorenewable synthesis via aldol condensation
1-(5-Methyl-2-furyl)ethan-1-one 2-methyl, 5-methyl C₇H₈O₂ Simple acetylfuran; industrial use in flavor/fragrance sectors
1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone 2-methyl, 5-hydroxymethyl C₈H₁₀O₃ Polar hydroxymethyl group; enhanced solubility in aqueous media
1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one Thiophene core, 2-thienyl, 5-phenylethynyl C₁₄H₁₀OS Thiophene heterocycle; extended π-system for electronic applications

Key Observations :

  • Butynyl vs. Hydroxymethyl/Diol Groups : The butynyl group introduces alkyne functionality, enabling reactions like Huisgen cycloaddition, whereas diol or hydroxymethyl substituents (e.g., DMAF , CAS 70107-20-9 ) enhance hydrophilicity and biorenewability.

Key Observations :

  • Catalysis : H₂MoO₄ enables efficient aldol condensation for DMAF , while palladium catalysts are critical for cross-coupling in alkyne-containing analogs .

Table 3: Property Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Notable Bioactivity Safety Data
1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one 176.21 ~2.5 (estimated) Unknown Likely flammable (alkyne group)
DMAF 196.19 ~0.8 Biorefinery intermediate; no reported toxicity Low hazard (diol group)
1-(5-Methyl-2-furyl)ethan-1-one 124.14 1.2 Flavoring agent; low acute toxicity Irritant (eyes/skin)
1-(5-Bromoindolin-1-yl)ethan-1-one (SI-1) 253.10 ~2.8 Autophagy inhibition (IC₅₀ = 3.2 μM) Handle with PPE

Key Observations :

  • Lipophilicity : The butynyl group likely increases LogP compared to DMAF, impacting membrane permeability in biological systems.

Biological Activity

1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one, also known as CAS No. 106345-11-3, is a compound with a unique structure that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of 1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one is C11H12O2C_{11}H_{12}O_2 with a molecular weight of approximately 176.21 g/mol. The compound features a furan ring substituted with a butynyl group, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds containing furan moieties often exhibit significant antioxidant properties. A study demonstrated that derivatives of furan, including those similar to 1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one, can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

The antimicrobial potential of furan derivatives has been documented in various studies. For instance, compounds structurally related to 1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one have shown efficacy against a range of bacterial strains. In vitro assays revealed that certain furan derivatives inhibited the growth of pathogenic bacteria, suggesting their potential use as antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. Notably, studies on related furan compounds have shown promising results in inhibiting mushroom tyrosinase, an enzyme involved in melanin production. The inhibition of this enzyme can be beneficial in cosmetic applications aimed at reducing pigmentation.

Study on Tyrosinase Inhibition

A relevant study investigated the tyrosinase inhibitory activity of furan derivatives, revealing that certain modifications to the furan structure enhanced inhibitory potency. For example, compounds with hydroxyl substitutions exhibited IC50 values significantly lower than standard inhibitors like kojic acid. This suggests that similar modifications to 1-[5-(But-1-yn-1yl)-2-methylfuran-3-yl]ethan-1-one could yield enhanced activity against tyrosinase.

CompoundIC50 (µM)Reference
Kojic Acid19.97
Compound A0.0433
Compound B (related)0.28

Cytotoxicity Assessment

In another study assessing the cytotoxic effects of related compounds on cancer cell lines such as B16F10, it was found that concentrations up to 20 µM did not exhibit cytotoxicity, indicating a favorable safety profile for further therapeutic exploration.

The biological activity of 1-[5-(But-1-yn-1-y)-2-methylfuran-3-yl]ethan-1-one may be attributed to its ability to interact with various biological targets:

Antioxidant Mechanism : The presence of the furan ring allows for electron donation to free radicals, thereby neutralizing them and preventing cellular damage.

Enzyme Interaction : Molecular docking studies suggest that the compound can bind effectively to the active sites of enzymes like tyrosinase, inhibiting their activity through competitive or noncompetitive mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.